molecular formula C6H8O3 B11923897 5-Ethoxyfuran-2(3H)-one

5-Ethoxyfuran-2(3H)-one

Cat. No.: B11923897
M. Wt: 128.13 g/mol
InChI Key: GBYPPOWHUJITTP-UHFFFAOYSA-N
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Description

5-Ethoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethoxy group at the 5-position and a lactone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxyfuran-2(3H)-one typically involves the reaction of furan derivatives with ethylating agents under controlled conditions. One common method is the ethylation of furan-2(3H)-one using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxyfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the lactone moiety to a diol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-ethoxyfuran-2-carboxylic acid or 5-ethoxyfuran-2-aldehyde.

    Reduction: Formation of 5-ethoxyfuran-2-diol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

5-Ethoxyfuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Ethoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyfuran-2(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    5-Ethoxyfuran-2-carbaldehyde: Contains an aldehyde group instead of a lactone moiety.

    5-Ethoxyfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a lactone moiety.

Uniqueness

5-Ethoxyfuran-2(3H)-one is unique due to its specific combination of an ethoxy group and a lactone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

5-ethoxy-3H-furan-2-one

InChI

InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h4H,2-3H2,1H3

InChI Key

GBYPPOWHUJITTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCC(=O)O1

Origin of Product

United States

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